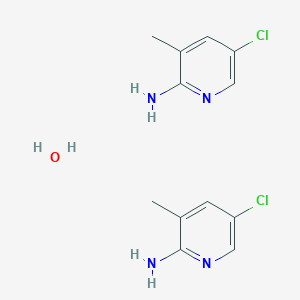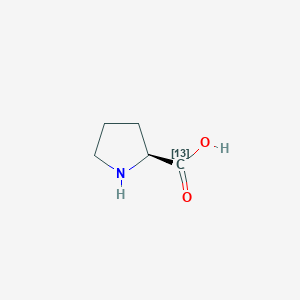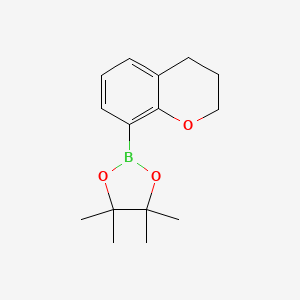
2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester derivative of a chroman compound . Chroman is a chemical compound consisting of a benzene ring fused to a heterocyclic pyran ring . Boronic esters are commonly used in organic synthesis due to their ability to react with various compounds.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. Without specific data, it’s difficult to provide an accurate analysis .Scientific Research Applications
-
Pharmaceutical Research
- Application : Chromenes, which is the core structure of the compound you mentioned, have been used in the discovery of potent leads for the treatment of life-threatening diseases .
- Methods : Researchers discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms .
- Results : The molecules containing 2H/4H-chromene scaffold exhibit noteworthy potency, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic activities, antituberculosis, and inhibitory activity against monoamine oxidase (MAO) .
-
Inhibition of Acyl-CoA:Cholesterol Acyltransferase
- Application : Novel N-(4-oxochroman-8-yl)amide derivatives were synthesized and tested for their ability to inhibit rabbit small intestinal ACAT (acyl-CoA:cholesterol acyltransferase) .
- Methods : The compounds were tested in vitro for their ability to inhibit ACAT and in vivo to lower serum total cholesterol in cholesterol-fed rats .
- Results : The specific results or outcomes of these experiments are not provided in the source .
-
Synthesis of Thiazole Derivatives
- Application : The compound “4-Bromo-2-(chroman-8-yl)thiazole” is a related compound that might be used in the synthesis of other chemical compounds .
- Methods : The specific methods of synthesis are not provided in the source .
- Results : The specific results or outcomes of these experiments are not provided in the source .
-
Coumarin-Metal Complexes
- Application : Coumarin-metal complexes, which could potentially include derivatives of the compound you mentioned, have been found to display promising antioxidant, antitumor, or antibacterial activities .
- Methods : The methods involve the incorporation of metals such as cobalt, copper, zinc, silver, platinum, palladium, or iridium, into coumarin-based ligands .
- Results : The specific results or outcomes of these experiments are not provided in the source .
Future Directions
properties
IUPAC Name |
2-(3,4-dihydro-2H-chromen-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-9-5-7-11-8-6-10-17-13(11)12/h5,7,9H,6,8,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZLZRFLKYIMPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587824 | |
| Record name | 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
937591-99-6 | |
| Record name | 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



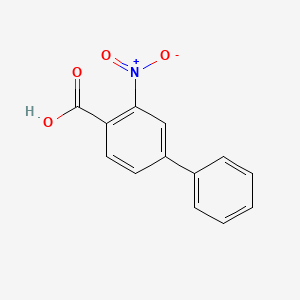
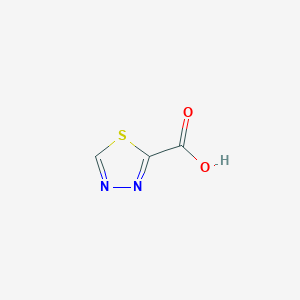
![(4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B1602376.png)
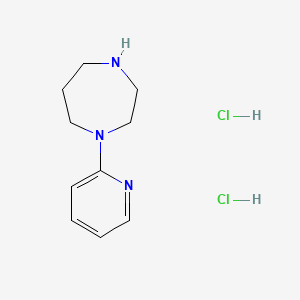
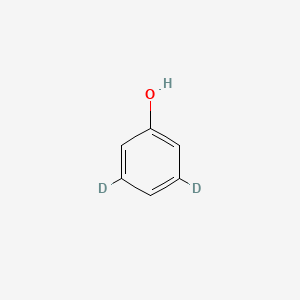
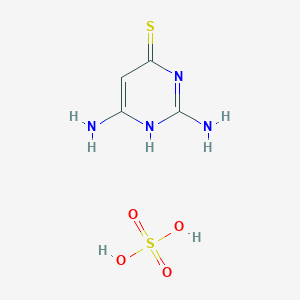
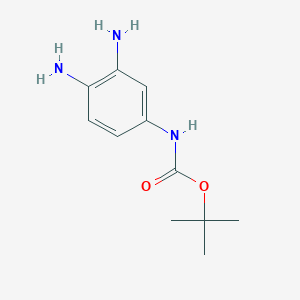
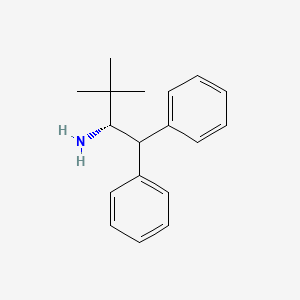
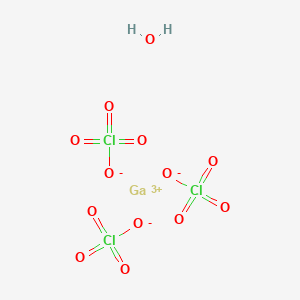
![2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B1602390.png)
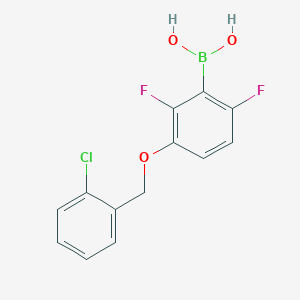
![6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde](/img/structure/B1602393.png)
